molecular formula C21H13ClN4O7S B4303594 4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE

4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE

Cat. No.: B4303594
M. Wt: 500.9 g/mol
InChI Key: OHKKMCQUARHQNP-UHFFFAOYSA-N
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Description

4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a cyano group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the cyano group, and the coupling of the nitrophenyl group. Common synthetic routes may involve:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.

    Coupling Reactions: The final step involves coupling the benzodioxole derivative with the nitrophenyl group using reagents such as sulfonyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE: shares structural similarities with other benzodioxole derivatives and nitrophenyl compounds.

    Benzodioxole Derivatives: Compounds with similar benzodioxole rings, such as 1,3-benzodioxole-5-carboxylic acid.

    Nitrophenyl Compounds: Compounds with similar nitrophenyl groups, such as 2-nitrophenyl sulfonamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-3-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O7S/c22-14-6-5-12(21(27)24-15-3-1-2-4-17(15)26(28)29)8-20(14)34(30,31)25-16-9-19-18(32-11-33-19)7-13(16)10-23/h1-9,25H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKKMCQUARHQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE
Reactant of Route 2
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4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE
Reactant of Route 3
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4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-3-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]-N-(2-NITROPHENYL)BENZAMIDE

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